Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring and substituted with a 3-bromophenyl group. The molecule’s complexity arises from its fused bicyclic system, brominated aromatic substituent, and ester-functionalized piperidine moiety.
Properties
IUPAC Name |
methyl 1-[(3-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAURDEYXAAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the 3-bromophenyl and 2-ethyl-6-hydroxy substituents. The final step involves the esterification of the piperidine-4-carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: thiazolo-triazole hybrids , brominated aromatic systems , and piperidine/ester derivatives . Below is a comparative analysis of key features and available
Thiazolo-Triazole Hybrids
- Compound 41 (Molecules, 2013): 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Figure 3.29, ). Key Differences: Replaces the thiazolo[3,2-b]triazole system with a triazino-indole core. The absence of a hydroxythiazole ring and piperidine ester reduces hydrophilicity compared to the target compound. Activity: Demonstrated moderate cytotoxicity in preliminary screens, attributed to the bromophenyl group’s electron-withdrawing effects.
- FSEN1 (): 3-(4-Bromophenyl)-6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole (Synonym: GLXC-27508, ). Key Similarities: Shares a bromophenyl-thiazolo-triazole scaffold but incorporates a piperazine-methoxyphenyl group instead of a piperidine-ester. Activity: Reported as a CNS-targeting agent with affinity for serotonin receptors, suggesting the piperazine moiety enhances blood-brain barrier penetration.
Brominated Aromatic Systems
- Zygocaperoside (): A triterpenoid saponin isolated from Zygophyllum fabago roots, substituted with hydroxyl and glycosyl groups rather than bromine . Contrast: The absence of bromine and heterocyclic systems limits its comparability. However, its isolation via NMR-guided methods (UV, ¹H/¹³C-NMR) highlights analytical techniques applicable to the target compound’s characterization.
3-(4-Bromophenyl)-5-Methylisoxazole-4-Carboxaldehyde () : Features a bromophenyl-isoxazole core but lacks fused triazole or piperidine systems .
- Structural Impact : Simpler aromatic systems may reduce metabolic stability compared to the target compound’s fused heterocycles.
Piperidine/Ester Derivatives
Critical Analysis of Structural and Functional Trends
Key Observations :
- Bromine’s position (meta vs. para) may influence electronic interactions with biological targets .
- Piperidine esters (target compound) balance lipophilicity and metabolic stability better than piperazine derivatives (FSEN1) .
- Fused triazole-thiazole systems likely enhance π-π stacking in target binding compared to non-fused analogs .
Biological Activity
Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine ring, a bromophenyl moiety, and a thiazolo-triazole component. The molecular formula is , with a molecular weight of approximately 445.38 g/mol.
Key Properties:
- Molecular Weight: 445.38 g/mol
- LogP (Partition Coefficient): Indicates lipophilicity which can affect bioavailability.
- Solubility: Important for pharmacokinetics; specific data on solubility in various solvents is required for further evaluation.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study demonstrated that derivatives of piperidine have shown effectiveness against various viruses including HIV and HSV. For instance, modifications in the piperidine structure can lead to enhanced antiviral activity by increasing affinity for viral targets or inhibiting viral replication pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on related thiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1 to 100 µM depending on the specific derivative and the bacterial strain tested .
Case Studies and Research Findings
-
Synthesis and Evaluation of Thiazole Derivatives:
A study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that certain modifications led to increased antibacterial and antiviral activities compared to standard drugs . -
Antiviral Screening:
Another research effort focused on a series of piperazine derivatives which were screened for antiviral activity against HIV-1. Compounds with similar structural motifs as our compound showed moderate protection against viral infections with cytotoxicity profiles that suggested safety at therapeutic doses . -
Structure-Activity Relationship (SAR):
An analysis of structure-activity relationships revealed that the presence of halogenated phenyl groups significantly enhances the biological activity of thiazole-based compounds. This suggests that the bromine atom in the compound may contribute positively to its biological efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate?
- Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of thioamide and hydrazine derivatives to construct the thiazolo-triazole core under acidic/basic conditions .
Substitution : Introduction of the 3-bromophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
Piperidine Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the piperidine-4-carboxylate moiety .
Esterification : Methylation of the carboxylate group using methanol/HCl or diazomethane .
Critical parameters include solvent choice (DMF, THF), temperature control (0–80°C), and catalyst optimization (e.g., Pd for cross-coupling) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer: Key techniques include:
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC in HeLa, MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) .
Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer:
- Variable Groups : Modify substituents on the phenyl (e.g., replace Br with Cl, OMe) and thiazolo-triazole (e.g., ethyl → propyl) .
- Assay Parallelism : Test analogs in parallel against the same biological targets (e.g., kinase panels) .
- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or PARP .
Example SAR table:
| Substituent | Anticancer IC (μM) | COX-2 Inhibition (%) |
|---|---|---|
| 3-Bromophenyl | 1.2 | 85 |
| 4-Methoxyphenyl | 5.8 | 62 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer: Contradictions may arise from:
- Purity Variability : Re-characterize batches via HPLC and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell cultures) .
- Metabolic Stability : Perform liver microsome assays to identify metabolite interference .
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What computational strategies can predict target interactions for this compound?
- Methodological Answer:
- Docking Simulations : Use PyMOL or Schrödinger to model interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (GROMACS) to assess binding persistence .
- QSAR Models : Train models on analog datasets to predict logP, solubility, and toxicity .
Q. How to optimize pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer:
- Salt Formation : Convert the carboxylate to a sodium salt for improved aqueous solubility .
- Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated esters .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
Data Contradiction Analysis Example
Scenario : A study reports potent COX-2 inhibition (IC = 50 nM), while another shows no activity.
- Resolution Steps :
- Verify compound integrity (NMR, LC-MS).
- Re-test using the same assay protocol (e.g., Cayman Chemical COX-2 kit).
- Explore off-target effects via proteome-wide profiling .
- Compare with analogs (e.g., 4-methoxyphenyl variant shows reduced activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
